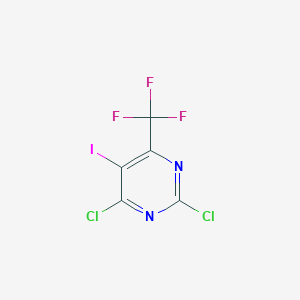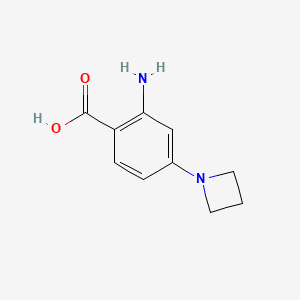
2-Amino-4-(azetidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(azetidin-1-yl)benzoic acid: is a chemical compound with the molecular formula C₇H₇NO₂ It consists of a benzene ring substituted with an amino group (NH₂) and an azetidine ring (a four-membered heterocycle containing three carbon atoms and one nitrogen atom)
Chemical Formula: C₇H₇NO₂
IUPAC Name: Benzoic acid, 2-amino-
Structure: !Structure
Preparation Methods
Synthetic Routes::
Ring Closure Reaction:
Amide Formation:
- While there isn’t a specific industrial process dedicated to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and various catalysts are used in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential therapeutic properties due to its structural resemblance to other bioactive compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets due to its aromatic and amino functionalities.
Mechanism of Action
- The exact mechanism remains an area of ongoing research. It likely involves interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other amino-substituted benzoic acids, such as 2-aminobenzoic acid and 4-aminobenzoic acid.
Uniqueness: The azetidine ring imparts distinct properties compared to other benzoic acid derivatives.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-4-(azetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14) |
InChI Key |
FOEOLZCXINRIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


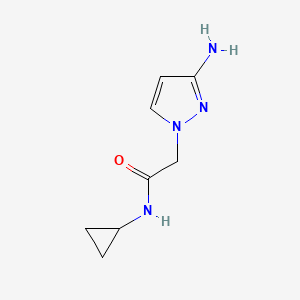

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
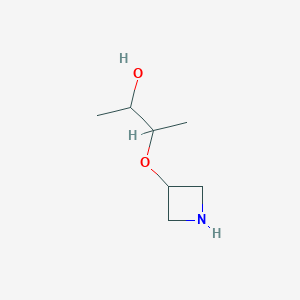
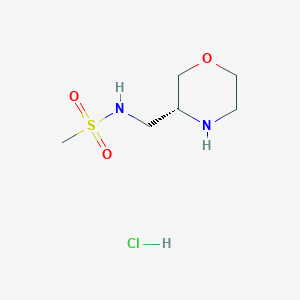
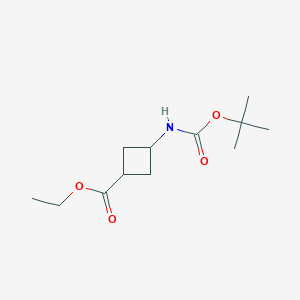
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)

![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
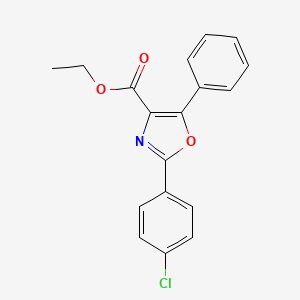
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
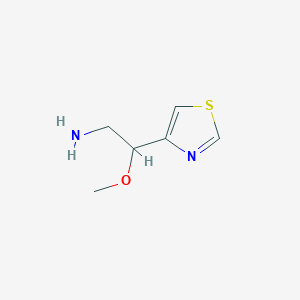
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)
